molecular formula C9H12ClN3O3S B1666882 Alipamide CAS No. 3184-59-6

Alipamide

Cat. No. B1666882
CAS RN: 3184-59-6
M. Wt: 277.73 g/mol
InChI Key: NJYBZXINKWROMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alipamide is a hydrazide derivative of m-sulfamoylbenzoic acid with diuretic activity. Alipamide primarily causes a saluretic effect and is able to inhibit carbonic anhydrase at higher doses which may also contribute to this agent's diuretic effect.

Scientific Research Applications

Environmental Monitoring

Alipamide, also known as Allium cepa, has been significantly used in environmental monitoring. It's a genetic model in detecting environmental mutagens and has been employed to evaluate DNA damages such as chromosome aberrations and disturbances in the mitotic cycle. This system is advantageous due to its low cost, easy handling, and does not require prior preparations of tested samples or the addition of an exogenous metabolic system. The Allium cepa test system is widely used in assessing the impacts of xenobiotics, marking it as a crucial tool for environmental studies (Leme & Marin-Morales, 2009).

Pharmacokinetics and Pharmacodynamics

In pharmacokinetics and pharmacodynamics, alipamide is studied for its safety, tolerability, and effects on disease pathology. For instance, alicapistat, a selective inhibitor of human calpains 1 and 2, has been researched for its potential in treating Alzheimer's disease. Studies conducted in healthy subjects, including the elderly and patients with mild to moderate Alzheimer's, assessed the drug's pharmacokinetics and pharmacodynamics, including its effects on sleep parameters (Lon et al., 2018).

Translational Research in Disease Treatment

Alipamide's derivatives have been part of translational research, especially in treating acute lung injury (ALI). For example, studies have focused on bridging the gap between clinical practice and scientific discovery in ALI treatment, highlighting the importance of translational research in this field (Parsons, 2004).

Traditional Medicine and Disease Research

In traditional medicine, compounds like alisol A 24-acetate derived from Alisma canaliculatum (a herb used in Korean medicine) have been studied for their therapeutic potential. Research has shown that alisol A 24-acetate can effectively prevent bone loss in mice models, suggesting its potential as a treatment for postmenopausal osteoporosis (Hwang et al., 2016).

properties

CAS RN

3184-59-6

Product Name

Alipamide

Molecular Formula

C9H12ClN3O3S

Molecular Weight

277.73 g/mol

IUPAC Name

2-chloro-5-(dimethylaminocarbamoyl)benzenesulfonamide

InChI

InChI=1S/C9H12ClN3O3S/c1-13(2)12-9(14)6-3-4-7(10)8(5-6)17(11,15)16/h3-5H,1-2H3,(H,12,14)(H2,11,15,16)

InChI Key

NJYBZXINKWROMG-UHFFFAOYSA-N

SMILES

CN(C)NC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N

Canonical SMILES

CN(C)NC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N

Appearance

Solid powder

Other CAS RN

3184-59-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Alipamide;  Alipamidum;  CI-546;  CN 38474;  CN-38,474;  D-1721;  D 1721;  D1721;  UNII-PE8925K9EY; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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